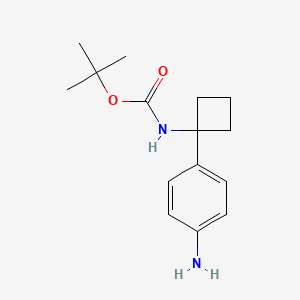

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYSJYBVYFILEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718856 | |

| Record name | tert-Butyl [1-(4-aminophenyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259224-00-4 | |

| Record name | Carbamic acid, N-[1-(4-aminophenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(4-aminophenyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate (CAS No. 1259224-00-4). Due to the limited availability of public data, this document focuses on summarizing fundamental molecular attributes and presents a generalized experimental approach for its synthesis based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in this compound for applications in medicinal chemistry and drug development.

Chemical Properties

Currently, detailed experimental data for this compound, such as a definitive melting point, boiling point, and specific solubility parameters, are not widely available in public literature. However, based on supplier information and computational models, the following chemical properties can be summarized.

| Property | Value | Source |

| CAS Number | 1259224-00-4 | [BLDpharm] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [BLDpharm] |

| Molecular Weight | 262.35 g/mol | [BLDpharm] |

| SMILES | O=C(OC(C)(C)C)NC1(C2=CC=C(N)C=C2)CCC1 | [BLDpharm] |

| Boiling Point | No data available | [BLDpharm] |

| Storage Temperature | 2-8 °C, Inert atmosphere, Dark | [BLDpharm] |

Note: While some suppliers indicate the availability of spectral data such as NMR, HPLC, and LC-MS, these spectra are not publicly accessible.

Experimental Protocols

General Protocol for N-tert-butyloxycarbonylation of 1-(4-aminophenyl)cyclobutanamine

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

-

1-(4-aminophenyl)cyclobutanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

-

A suitable base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH))

-

Water (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Solvents for chromatography (e.g., Hexanes and Ethyl Acetate)

Procedure:

-

Dissolution: Dissolve 1-(4-aminophenyl)cyclobutanamine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add the base to the solution. The choice of base will depend on the solvent system. For an organic solvent like DCM or THF, an organic base like triethylamine is suitable. For a biphasic system, an inorganic base like sodium bicarbonate or sodium hydroxide would be used.

-

Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents) either as a solid or dissolved in a small amount of the reaction solvent. The addition can be done at room temperature or at 0 °C to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Workup:

-

Once the reaction is complete, if an organic solvent was used, wash the reaction mixture sequentially with water and brine.

-

If a biphasic system was used, separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the general logical workflow for the synthesis and purification of this compound from its amine precursor.

Caption: General synthesis and purification workflow.

Signaling Pathways and Biological Activity

There is currently no publicly available information detailing the specific biological activity of this compound or its involvement in any signaling pathways. The presence of the Boc-protected amine and a free aniline group suggests its potential use as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research would be required to elucidate any intrinsic biological effects or to incorporate it into targeted drug discovery programs.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally related carbamates, it is prudent to handle this compound with care. Potential hazards may include:

-

Skin irritation and the possibility of causing an allergic skin reaction.

-

Serious eye irritation or damage.

-

Harmful if swallowed.

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

In-Depth Technical Guide: tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate (CAS No. 1259224-00-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate is a chemical compound identified by the CAS number 1259224-00-4. Structurally, it features a cyclobutane ring substituted with a Boc-protected amine and a 4-aminophenyl group. This molecule is primarily categorized as a pharmaceutical intermediate, suggesting its role as a building block in the synthesis of more complex, biologically active molecules.[1][2] While its specific applications in drug discovery are not extensively documented in publicly available literature, its structure suggests potential utility in the development of novel therapeutics. The presence of a primary aromatic amine and a protected secondary amine provides versatile handles for further chemical modifications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1259224-00-4 | [1][2] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [2] |

| Molecular Weight | 262.35 g/mol | [2] |

| IUPAC Name | tert-butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate | N/A |

| SMILES | CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)N | [2] |

| Appearance | Solid (form may vary) | Supplier Data |

| Purity | Typically ≥97% | [1] |

| Storage | Keep in dark place, inert atmosphere, 2-8 °C | [2] |

Synthesis and Experimental Protocols

A general workflow for such a synthesis is depicted below.

Caption: Hypothetical synthesis workflow for the target compound.

General Boc Protection Protocol (Illustrative Example):

The protection of an amino group with di-tert-butyl dicarbonate (Boc₂O) is a standard procedure in organic synthesis. A general protocol would involve:

-

Dissolving the amine-containing starting material in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

-

Adding a base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid byproduct.

-

Adding di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature or 0 °C.

-

Stirring the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).

-

Performing an aqueous work-up to remove the base and other water-soluble impurities.

-

Purifying the product by column chromatography on silica gel.

Applications in Drug Development

While often listed as a "pharmaceutical intermediate," specific examples of the application of this compound in the synthesis of named drug candidates are not found in the surveyed scientific literature and patent databases. The initial suggestion of its use as an intermediate for an AKT inhibitor could not be substantiated with publicly available information.

The aniline moiety in drug-like molecules can sometimes be associated with metabolic instability or toxicity.[3] Therefore, molecules like the one are valuable tools for medicinal chemists to explore structure-activity relationships by modifying the aniline group or replacing it altogether.

Logical Relationships in Medicinal Chemistry

The utility of this compound in a medicinal chemistry program can be visualized as a branching point for generating a library of diverse compounds for biological screening.

Caption: Potential derivatization pathways for lead optimization.

Conclusion

This compound is a readily available chemical intermediate with potential applications in pharmaceutical research and development. Its bifunctional nature, possessing both a reactive aniline and a protected amine, makes it a versatile building block for creating diverse molecular architectures. However, a comprehensive understanding of its "core" application is limited by the lack of published data on its specific use in the synthesis of biologically active compounds and its role in any defined signaling pathways. Further research and publication in this area would be necessary to fully elucidate its potential in drug discovery.

References

An In-depth Technical Guide to tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate, a molecule of interest in medicinal chemistry due to its structural motifs—a cyclobutane ring and a Boc-protected amine—which are prevalent in modern drug discovery. This document details the molecular structure, physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and expected analytical characterization. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

The quest for novel bioactive molecules is a cornerstone of drug discovery and development. Small molecules incorporating strained ring systems, such as cyclobutanes, have garnered significant attention for their ability to introduce unique three-dimensional conformations and metabolic stability into drug candidates. The cyclobutane moiety can act as a bioisosteric replacement for other groups, potentially improving a compound's pharmacokinetic profile and target engagement. Furthermore, the use of protecting groups like the tert-butoxycarbonyl (Boc) group is fundamental in multi-step organic synthesis, enabling the selective modification of complex molecules.

This guide focuses on this compound, a compound that combines these key structural features. The presence of a primary aromatic amine, a Boc-protected amine, and a cyclobutane core makes it a versatile building block for the synthesis of a diverse range of more complex molecules with potential therapeutic applications.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central cyclobutane ring substituted with a 4-aminophenyl group and a tert-butoxycarbonylamino group at the same carbon atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1259224-00-4 | [Commercial Suppliers] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [Calculated] |

| Molecular Weight | 262.35 g/mol | [Calculated] |

| Appearance | Expected to be a solid | [Inference] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [Inference] |

Proposed Synthesis

The proposed synthetic workflow involves two key transformations:

-

Reduction of the Aromatic Nitro Group: The nitro group of the precursor is reduced to a primary amine.

-

Boc Protection of the Cyclobutylamine (if starting from 1-(4-aminophenyl)cyclobutanamine): This section will detail a hypothetical Boc protection step for completeness, should the synthesis start from the corresponding unprotected diamine. However, the primary proposed route starts with the nitro-precursor that already contains the Boc-protected cyclobutylamine.

Experimental Protocol: Reduction of tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate

This protocol is based on standard procedures for the reduction of aromatic nitro compounds using tin(II) chloride.[1][2][3]

Materials:

-

tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of tert-butyl (1-(4-nitrophenyl)cyclobutyl)carbamate (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4-5 eq).

-

Heat the mixture to reflux and slowly add concentrated hydrochloric acid (a few drops) to initiate the reaction.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Dilute the residue with water and basify carefully with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Protocol: Boc Protection of 1-(4-aminophenyl)cyclobutanamine

This is a general procedure for the Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).[4][5][6][7]

Materials:

-

1-(4-aminophenyl)cyclobutanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride Solution (NH₄Cl)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(4-aminophenyl)cyclobutanamine (1.0 eq) and triethylamine (1.1-1.5 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired product.

Analytical Characterization (Expected)

While specific spectral data for this compound is not publicly available, we can predict the expected spectroscopic features based on its structure and by comparison with the closely related analog, tert-butyl (4-aminophenyl)carbamate.[8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. Cyclobutane Protons: Complex multiplets in the aliphatic region (approx. δ 1.5-2.5 ppm). NH₂ Protons: A broad singlet (approx. δ 3.5-4.5 ppm), exchangeable with D₂O. NH (Boc) Proton: A singlet (approx. δ 4.5-5.5 ppm). tert-Butyl Protons: A sharp singlet at approx. δ 1.4-1.5 ppm, integrating to 9H. |

| ¹³C NMR | Aromatic Carbons: Four signals in the aromatic region (approx. δ 115-150 ppm). Cyclobutane Carbons: Signals in the aliphatic region (approx. δ 20-60 ppm), including a quaternary carbon. Boc Carbonyl Carbon: A signal around δ 155 ppm. Boc Quaternary Carbon: A signal around δ 80 ppm. Boc Methyl Carbons: A signal around δ 28 ppm. |

| FTIR (cm⁻¹) | N-H Stretching (Amine): Two bands around 3300-3500 cm⁻¹. N-H Stretching (Carbamate): A band around 3300-3400 cm⁻¹. C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹. C=O Stretching (Carbamate): A strong band around 1680-1710 cm⁻¹. N-H Bending (Amine): A band around 1600-1650 cm⁻¹. C-N Stretching: Bands in the fingerprint region. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 263.18. [M+Na]⁺: Expected at m/z 285.16. Fragmentation: Loss of the Boc group ([M-100]⁺) or the tert-butyl group ([M-56]⁺) would be characteristic fragmentation pathways. |

Biological and Medicinal Chemistry Context

The structural components of this compound suggest its potential as a valuable scaffold in drug discovery.

-

Cyclobutane Ring: This rigid, three-dimensional motif can be used to orient substituents in specific vectors, which can be crucial for optimizing interactions with biological targets. Its incorporation can also enhance metabolic stability compared to more flexible alkyl chains.

-

4-Aminophenyl Group: The aniline moiety is a common feature in many approved drugs and serves as a versatile handle for further chemical modifications, such as amide bond formation, sulfonylation, or diazotization, allowing for the generation of large and diverse chemical libraries.

-

Boc-Protected Amine: The presence of the Boc group on the cyclobutylamine allows for orthogonal chemical strategies, where the aromatic amine can be selectively functionalized while the aliphatic amine remains protected. Subsequent deprotection under acidic conditions reveals a primary amine that can be further elaborated.

Molecules containing the aminophenylcyclobutane core could be explored for their potential activity in various therapeutic areas, including as enzyme inhibitors, receptor modulators, or as components of larger, more complex bioactive molecules.

Conclusion

This technical guide has provided a detailed overview of this compound, including its molecular properties and a proposed synthetic route with detailed experimental protocols. While specific experimental data for this compound is not widely published, the information presented herein, based on established chemical principles and data from closely related analogs, offers a solid foundation for its synthesis and characterization. The unique combination of a cyclobutane scaffold and versatile functional groups makes this molecule and its derivatives promising candidates for further exploration in medicinal chemistry and drug discovery programs.

References

- 1. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 2. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis Precursors of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and experimental methodologies for the preparation of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its efficient and reproducible synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthetic strategy involves three key transformations:

-

Cyclobutane Ring Formation: The synthesis commences with the construction of the cyclobutane ring. This is achieved through the alkylation of 4-nitrophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis conditions to yield 1-(4-nitrophenyl)cyclobutanecarbonitrile.

-

Simultaneous Reduction: The nitro and nitrile functional groups of 1-(4-nitrophenyl)cyclobutanecarbonitrile are then concurrently reduced to their respective primary amines. Catalytic hydrogenation using Raney Nickel is an effective method for this transformation, affording the key intermediate, 1-(4-aminophenyl)cyclobutan-1-amine.

-

Selective Boc Protection: The final step involves the regioselective protection of the exocyclic primary amine of 1-(4-aminophenyl)cyclobutan-1-amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This selective protection is crucial for obtaining the desired product.

The overall synthetic pathway is depicted in the following diagram:

Caption: Overall synthetic pathway for this compound.

Precursors and Intermediates

The key precursors and intermediates in the synthesis are detailed below.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 162.15 | Starting Material | |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | Reagent | |

| 1-(4-Nitrophenyl)cyclobutanecarbonitrile | C₁₁H₁₀N₂O₂ | 202.21 | Intermediate | |

| 1-(4-Aminophenyl)cyclobutan-1-amine | C₁₀H₁₄N₂ | 162.23 | Intermediate | |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Reagent | |

| This compound | C₁₅H₂₂N₂O₂ | 262.35 | Final Product |

Experimental Protocols

Detailed experimental protocols for each synthetic step are provided below.

Step 1: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

This step involves the cycloalkylation of 4-nitrophenylacetonitrile with 1,3-dibromopropane using a phase-transfer catalyst.[1][2] Phase-transfer catalysis is employed to facilitate the reaction between the water-soluble base and the organic-soluble reactants.[3][4][5]

Reaction Scheme:

Caption: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Nitrophenylacetonitrile | 162.15 | 16.2 g | 0.10 |

| 1,3-Dibromopropane | 201.89 | 22.2 g | 0.11 |

| Sodium Hydroxide | 40.00 | 16.0 g | 0.40 |

| Benzyltriethylammonium chloride | 227.77 | 2.28 g | 0.01 |

| Toluene | - | 200 mL | - |

| Water | - | 100 mL | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-nitrophenylacetonitrile (16.2 g, 0.10 mol), toluene (200 mL), and benzyltriethylammonium chloride (2.28 g, 0.01 mol).

-

In a separate beaker, dissolve sodium hydroxide (16.0 g, 0.40 mol) in water (100 mL) and add this aqueous solution to the dropping funnel.

-

Commence vigorous stirring of the organic mixture and add the sodium hydroxide solution dropwise over 30 minutes.

-

After the addition is complete, add 1,3-dibromopropane (22.2 g, 0.11 mol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-nitrophenyl)cyclobutanecarbonitrile as a solid.

Expected Yield: 70-80%

Step 2: Synthesis of 1-(4-Aminophenyl)cyclobutan-1-amine

This step involves the simultaneous reduction of both the nitro and nitrile groups of 1-(4-nitrophenyl)cyclobutanecarbonitrile using catalytic hydrogenation with Raney Nickel.[6] This method is efficient for the conversion of both functional groups to primary amines in a single step.[7][8]

Reaction Scheme:

Caption: Synthesis of 1-(4-Aminophenyl)cyclobutan-1-amine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-(4-Nitrophenyl)cyclobutanecarbonitrile | 202.21 | 20.2 g | 0.10 |

| Raney® Nickel (50% slurry in water) | - | ~10 g | - |

| Methanol | - | 250 mL | - |

| Hydrogen gas | 2.02 | - | High pressure |

Procedure:

-

Carefully wash the Raney® Nickel slurry (~10 g) with deionized water (3 x 50 mL) and then with methanol (3 x 50 mL) by decantation.

-

In a Parr hydrogenation apparatus, add the washed Raney® Nickel to a solution of 1-(4-nitrophenyl)cyclobutanecarbonitrile (20.2 g, 0.10 mol) in methanol (250 mL).

-

Seal the apparatus, purge with nitrogen gas, and then pressurize with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours. Monitor the hydrogen uptake to determine the reaction endpoint.

-

Upon completion, carefully vent the hydrogen gas and purge the apparatus with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with methanol (2 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield 1-(4-aminophenyl)cyclobutan-1-amine as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.

Expected Yield: >90%

Step 3: Synthesis of this compound

This final step is the selective mono-Boc protection of the exocyclic primary amine of 1-(4-aminophenyl)cyclobutan-1-amine. A common and effective method involves the in-situ formation of the mono-hydrochloride salt of the diamine to differentiate the two amino groups, followed by reaction with di-tert-butyl dicarbonate.[9][10][11][12]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-(4-Aminophenyl)cyclobutan-1-amine | 162.23 | 16.2 g | 0.10 |

| 4 M HCl in 1,4-Dioxane | - | 25 mL | 0.10 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 21.8 g | 0.10 |

| Triethylamine (Et₃N) | 101.19 | 14 mL | 0.10 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

Procedure:

-

Dissolve 1-(4-aminophenyl)cyclobutan-1-amine (16.2 g, 0.10 mol) in anhydrous tetrahydrofuran (THF) (150 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 4 M HCl in 1,4-dioxane (25 mL, 0.10 mol) dropwise with stirring. A precipitate of the mono-hydrochloride salt may form. Stir the mixture at 0 °C for 30 minutes.

-

To this suspension, add triethylamine (14 mL, 0.10 mol) to neutralize the hydrochloride salt.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (21.8 g, 0.10 mol) in anhydrous THF (50 mL).

-

Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

After completion, quench the reaction by adding water (100 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a solid.

Expected Yield: 60-75%

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined experimental protocols, researchers and drug development professionals can reliably produce this key synthetic intermediate. The described three-step sequence, involving cyclobutane formation, simultaneous reduction, and selective Boc protection, offers an efficient route from readily available starting materials. The provided quantitative data and procedural details are intended to support the successful implementation of this synthesis in a laboratory setting.

References

- 1. crdeepjournal.org [crdeepjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. phasetransfer.com [phasetransfer.com]

- 5. phasetransfer.com [phasetransfer.com]

- 6. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 12. researchgate.net [researchgate.net]

Navigating the Synthesis and Characterization of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate, a key building block in medicinal chemistry and drug discovery, presents a unique combination of a protected aniline and a cyclobutane moiety. Its structural features make it a valuable intermediate for the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the purity and characterization of this compound, offering detailed (when publicly available) experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1259224-00-4 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Appearance | Off-white to white solid (presumed) |

| Solubility | Soluble in common organic solvents |

| Storage Conditions | 2-8°C, under inert atmosphere |

Purity and Characterization: Experimental Protocols

Precise characterization and purity assessment are critical for ensuring the quality and reliability of this compound in downstream applications. The following sections detail the standard analytical techniques employed for this purpose. While specific experimental data for this exact compound is not widely published, the protocols described are based on standard methodologies for similar structures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of organic compounds. A typical reverse-phase HPLC method for this compound would involve the following:

Protocol:

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: A solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming its identity and providing insights into its purity.

Protocol:

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

-

Experiments:

-

¹H NMR: To identify the chemical environment of the hydrogen atoms.

-

¹³C NMR: To identify the chemical environment of the carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and aid in signal assignment.

-

Expected ¹H NMR Spectral Features (Predicted):

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the aminophenyl group.

-

Cyclobutane Protons: A complex multiplet in the aliphatic region (δ 1.5-2.5 ppm).

-

tert-Butyl Protons: A characteristic singlet at approximately δ 1.4 ppm.

-

Amine and Carbamate Protons: Broad singlets that may be exchangeable with D₂O.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its identity.

Protocol:

-

Instrument: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

-

Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Sample Preparation: The sample is introduced via direct infusion or through an LC system, typically dissolved in a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid).

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [C₁₅H₂₂N₂O₂ + H]⁺ at m/z 263.17.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for Synthesis, Purification, and Characterization.

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information to ensure the identity and purity of the compound.

Caption: Interrelation of Analytical Methods for Compound Validation.

The rigorous characterization of this compound through a combination of HPLC, NMR, and MS is essential for its effective use in research and development. While detailed, publicly available experimental data for this specific molecule is limited, the application of standard, well-established analytical protocols allows for its reliable purity assessment and structural confirmation. This guide provides a framework for researchers to approach the analysis of this important chemical intermediate.

A Technical Guide to the Solubility of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate (CAS No. 1259224-00-4). Acknowledging the current absence of publicly available quantitative solubility data for this compound, this document serves as a foundational resource, offering detailed experimental protocols for determining its solubility and a framework for data presentation. The guide is intended to support researchers in drug discovery, medicinal chemistry, and process development in effectively utilizing this compound.

Introduction to this compound

This compound is a bifunctional organic molecule containing a primary aromatic amine, a cyclobutyl moiety, and a tert-butoxycarbonyl (Boc) protected amine. The presence of both a hydrogen bond donor (the primary amine) and a bulky, lipophilic Boc-protecting group suggests a nuanced solubility profile. The carbamate group itself is a common structural motif in medicinal chemistry, often used to improve chemical stability and cell permeability.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its application in chemical synthesis, purification, formulation, and various stages of drug development.

Compound Structure:

-

IUPAC Name: tert-butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate

-

CAS Number: 1259224-00-4

-

Molecular Formula: C₁₅H₂₂N₂O₂

-

Molecular Weight: 262.35 g/mol

The solubility of this compound will be dictated by the interplay between its polar amine group, which favors polar solvents, and its nonpolar cyclobutyl and tert-butyl groups, which favor nonpolar solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. The following table is provided as a template for researchers to systematically record experimentally determined solubility data. It is recommended to perform these measurements at a standardized temperature (e.g., 25 °C) for consistent comparisons.

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes / Observations |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent. |

| Toluene | C₇H₈ | 2.4 | To be determined | |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | Expected to be a good solvent. |

| Polar Protic Solvents | ||||

| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |

| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |

| Water | H₂O | 10.2 | To be determined | Expected to have low solubility. |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of this compound.

Qualitative Solubility Assessment

This rapid method helps to classify the compound's solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Small test tubes or vials (e.g., 1.5 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of the compound into a test tube.

-

Add a measured volume of the selected solvent (e.g., 0.5 mL) to the test tube.

-

Vigorously shake or vortex the mixture for 60 seconds.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Record the observation as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the compound to a vial, ensuring that a significant amount of solid will remain undissolved.

-

Accurately pipette a known volume of the solvent into the vial.

-

Seal the vial and place it in a temperature-controlled shaker (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Prepare a series of dilutions of the filtered saturated solution.

-

Analyze the concentration of the compound in the diluted solutions using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) against a standard curve.

-

Calculate the solubility in mg/mL or other appropriate units.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the systematic determination of solubility for a novel compound like this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not yet widely reported, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The structural features of the molecule suggest moderate to good solubility in polar aprotic solvents like DCM, THF, and DMSO, and lower solubility in nonpolar solvents such as hexane. By following the standardized methods outlined herein, researchers can generate reliable and reproducible solubility data, facilitating the effective use of this compound in their research and development endeavors.

References

The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the myriad of structural motifs available to medicinal chemists, small, strained carbocycles have emerged as powerful tools for sculpting the properties of therapeutic agents. The cyclobutane ring, a four-membered carbocycle, has garnered increasing attention for its unique conformational and stereochemical attributes.[1][2] This in-depth technical guide explores the multifaceted role of the cyclobutane scaffold in medicinal chemistry, providing a comprehensive overview of its properties, synthesis, and strategic application in the design of innovative therapeutics. The guide will delve into the unique structural features of cyclobutane, its impact on crucial drug-like properties, and its successful incorporation into several marketed drugs.

Physicochemical Properties of the Cyclobutane Scaffold

The distinct characteristics of the cyclobutane ring stem from its inherent ring strain and puckered conformation.[3] These features differentiate it from more common cyclic and aromatic moieties, offering unique opportunities in drug design.

The cyclobutane ring is the second most strained saturated monocarbocycle after cyclopropane.[2] Unlike the planar and highly strained cyclopropane, or the flexible and largely strain-free cyclohexane, cyclobutane adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure.[4] This puckering results in a unique three-dimensional geometry that can be exploited to orient substituents in specific spatial arrangements, influencing how a molecule interacts with its biological target.

| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |

| Ring Strain (kcal/mol) | ~27.5 | ~26.4 | ~6.2 | ~0 |

| C-C Bond Length (Å) | ~1.51 | ~1.55 | ~1.54 | ~1.54 |

| C-C-C Bond Angle (°) | 60 | ~88 (puckered) | ~104 (envelope) | ~111 (chair) |

| Puckering Amplitude (Å) | 0 | ~0.3 | ~0.4 | ~0.6 |

Table 1: Comparison of Physicochemical Properties of Common Cycloalkanes.[4][5]

The Role of Cyclobutane Scaffolds in Drug Design

The incorporation of a cyclobutane motif into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. Medicinal chemists leverage these effects to optimize lead compounds and design novel therapeutics.

Conformational Restriction and Pre-organization

One of the most significant advantages of the cyclobutane scaffold is its ability to impart conformational rigidity.[1] By locking flexible acyclic chains into a more defined geometry, the entropic penalty upon binding to a biological target is reduced, which can lead to enhanced binding affinity and potency.[3] This pre-organization of pharmacophoric groups into a bioactive conformation is a key strategy in rational drug design.

Metabolic Stability

The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains or other cyclic systems that may present metabolically labile sites.[2] By replacing a metabolically vulnerable group with a cyclobutane moiety, the metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and improved pharmacokinetic profile. For instance, in some cases, the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been shown to enhance resistance to metabolic clearance.[6]

Bioisosteric Replacement

The cyclobutane scaffold can serve as a bioisostere for other chemical groups, most notably the phenyl ring and gem-dimethyl groups. This substitution can improve physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity.[7] The three-dimensional nature of the cyclobutane ring provides a better spatial mimic of a phenyl ring compared to other cycloalkanes in certain contexts.

| Compound Series | Original Moiety | Cyclobutane Analog | Impact on Property | Reference |

| Antihistamine (Buclizine analog) | tert-Butyl | CF3-Cyclobutane | Retained activity (IC50: 102 µM) vs. inactive cyclopropane analog | [8] |

| Antifungal (Butenafine analog) | tert-Butyl | CF3-Cyclobutane | Increased metabolic stability (CLint: 21 vs 30 mg min⁻¹ µL⁻¹) | [6] |

| MCHR1 Inhibitor | gem-Dimethyl | Spiro-cyclobutane | Improved metabolic stability | [2] |

Table 2: Examples of Cyclobutane Scaffolds Enhancing Drug-like Properties.

Case Studies of Cyclobutane-Containing Drugs

The successful application of cyclobutane scaffolds in medicinal chemistry is exemplified by several FDA-approved drugs.

Apalutamide (Erleada®)

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[9] It features a spirocyclic cyclobutane moiety.

Signaling Pathway: Apalutamide functions by inhibiting the androgen receptor (AR) signaling pathway.[10] It binds to the ligand-binding domain of the AR, preventing AR nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes that are critical for prostate cancer cell proliferation and survival.[11][12]

Boceprevir (Victrelis®)

Boceprevir is a protease inhibitor used to treat hepatitis C.[13] It contains a cyclobutylmethyl group.

Signaling Pathway: Boceprevir is a covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[14] This enzyme is essential for cleaving the HCV polyprotein into mature viral proteins required for viral replication. By blocking this cleavage, boceprevir halts the viral life cycle.[15]

Ivosidenib (Tibsovo®)

Ivosidenib is a targeted therapy for acute myeloid leukemia (AML) with a specific mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme.[16] The molecule features a difluorocyclobutyl group.

Signaling Pathway: Ivosidenib is a potent and selective inhibitor of the mutant IDH1 (mIDH1) enzyme.[17] The mIDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[16] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to oncogenesis.[18] Ivosidenib lowers 2-HG levels, thereby promoting the differentiation of leukemic cells.[19]

Experimental Protocols

Synthesis of Cyclobutane Scaffolds: [2+2] Photocycloaddition

A common and powerful method for constructing cyclobutane rings is the [2+2] photocycloaddition of two olefins.

Objective: To synthesize a cyclobutane ring from two alkene starting materials.

General Protocol:

-

Reactant Preparation: Dissolve the alkene substrate(s) in a suitable solvent (e.g., acetone, acetonitrile, or benzene) in a quartz reaction vessel. The concentration is typically in the range of 0.1-1.0 M. If a triplet sensitizer (e.g., benzophenone or acetone) is required, it is added at this stage.

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state of the reactants.

-

Irradiation: Irradiate the solution with a UV lamp (typically a medium-pressure mercury lamp) at a suitable wavelength (e.g., 254 nm or 300 nm). The reaction is monitored by TLC or GC-MS.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired cyclobutane product.

In Vitro Assay: Microsomal Stability Assay

Objective: To determine the metabolic stability of a cyclobutane-containing compound in the presence of liver microsomes.

Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound to the reaction mixture (final concentration typically 1 µM).

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Conclusion

The cyclobutane scaffold has firmly established its place as a valuable and versatile building block in modern medicinal chemistry. Its unique conformational properties and inherent stability offer medicinal chemists a powerful tool to address common challenges in drug design, such as improving metabolic stability, enhancing binding affinity through conformational constraint, and accessing novel chemical space through bioisosteric replacement. The successful incorporation of cyclobutane rings into marketed drugs like apalutamide, boceprevir, and ivosidenib is a testament to the significant contributions of this small, yet powerful, carbocycle to the development of new medicines. As synthetic methodologies for accessing functionalized cyclobutanes continue to advance, the prevalence and importance of this scaffold in the next generation of therapeutics are poised to grow even further. This guide provides a foundational understanding for researchers and drug development professionals to strategically employ the cyclobutane motif in their quest for innovative and effective therapies.

References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. What is Apalutamide_Chemicalbook [chemicalbook.com]

- 10. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

- 13. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 15. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. To be Wild or Mutant: Role of Isocitrate Dehydrogenase 1 (IDH1) and 2-Hydroxy Glutarate (2-HG) in Gliomagenesis and Treatment Outcome in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial. [vivo.weill.cornell.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate, a key intermediate in pharmaceutical research. The synthesis is a two-step process commencing with the protection of the amino group of 1-(4-nitrophenyl)cyclobutanamine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the nitro group to yield the final product. This protocol is compiled from established chemical synthesis methodologies.

Data Presentation

Table 1: Summary of Key Reaction Components and Product Specifications

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Purity |

| 1-(4-nitrophenyl)cyclobutanamine | Starting Material | C₁₀H₁₂N₂O₂ | 192.22 | Yellow solid | >95% |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | C₁₀H₁₈O₅ | 218.25 | Colorless liquid | >98% |

| Triethylamine (Et₃N) | Base | C₆H₁₅N | 101.19 | Colorless liquid | >99% |

| Dichloromethane (DCM) | Solvent | CH₂Cl₂ | 84.93 | Colorless liquid | Anhydrous |

| tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate | Intermediate | C₁₅H₂₀N₂O₄ | 292.33 | White solid | >95% |

| Iron(III) chloride (FeCl₃) | Reagent | FeCl₃ | 162.20 | Yellow/brown solid | >97% |

| Hydrazine hydrate (N₂H₄·H₂O) | Reagent | H₆N₂O | 50.06 | Colorless liquid | 80% solution |

| Methanol (MeOH) | Solvent | CH₃OH | 32.04 | Colorless liquid | Anhydrous |

| This compound | Final Product | C₁₅H₂₂N₂O₂ | 262.35 | White solid | >98% |

Experimental Protocols

Step 1: Synthesis of tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate

This procedure outlines the protection of the amino group of 1-(4-nitrophenyl)cyclobutanamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

1-(4-nitrophenyl)cyclobutanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-(4-nitrophenyl)cyclobutanamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

To the stirred solution, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, tert-butyl (1-(4-nitrophenyl)cyclobutyl)carbamate, can be purified by column chromatography on silica gel if necessary.[1][2]

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of the intermediate compound to an amine.[3]

Materials:

-

tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate

-

Iron(III) chloride (FeCl₃)

-

Hydrazine hydrate (80% solution in water)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve tert-butyl (1-(4-nitrophenyl)cyclobutyl)carbamate (1.0 eq) and iron(III) chloride (1.0 eq) in methanol in a round-bottom flask.[3]

-

To this solution, add hydrazine hydrate ( excess) at room temperature.[3]

-

Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.[3]

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO₃.[3]

-

Extract the product with DCM (3 x volumes).

-

Wash the combined organic layers with water and then with brine.[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the final product, this compound, by column chromatography on silica gel.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

References

Application Notes: tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate as a Versatile Building Block for CSF-1R Inhibitor Discovery

Introduction

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate is a valuable bifunctional building block for drug discovery, particularly in the development of kinase inhibitors. Its structure incorporates a cyclobutylamine moiety, which can impart favorable properties such as metabolic stability and three-dimensional diversity to drug candidates, and a Boc-protected aniline, which allows for sequential, controlled chemical modifications. This technical note details the application of this compound in the synthesis of potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, which are of significant interest for the treatment of various cancers and inflammatory diseases.

Key Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of small molecule kinase inhibitors, most notably targeting CSF-1R. The Boc-protected amine allows for the introduction of this fragment into a growing molecule, while the free aniline can be subsequently functionalized, typically through the formation of a urea or amide linkage, a common motif in kinase inhibitors.

Table 1: Representative Quantitative Data for a Synthesized CSF-1R Inhibitor

| Parameter | Value |

| Chemical Synthesis | |

| Starting Material | This compound |

| Coupling Partner | (5-cyanopyridin-2-yl)methyl isocyanate |

| Product | tert-butyl (1-(4-(3-((5-cyanopyridin-2-yl)methyl)ureido)phenyl)cyclobutyl)carbamate |

| Yield | 85% |

| Purity (HPLC) | >98% |

| Biological Activity | |

| Target | CSF-1R |

| IC50 | 15 nM |

| Cell-based Proliferation Assay (M-NFS-60) | 50 nM |

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (1-(4-(3-((5-cyanopyridin-2-yl)methyl)ureido)phenyl)cyclobutyl)carbamate

This protocol describes a representative synthesis of a urea-based CSF-1R inhibitor using this compound.

Materials:

-

This compound

-

(5-cyanopyridin-2-yl)methyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and stirring equipment

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).

-

Stir the solution at room temperature for 10 minutes.

-

Slowly add a solution of (5-cyanopyridin-2-yl)methyl isocyanate (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

-

Characterize the final product by ¹H NMR and Mass Spectrometry.

Protocol 2: Boc-Deprotection to Yield the Final Active Inhibitor

Materials:

-

tert-butyl (1-(4-(3-((5-cyanopyridin-2-yl)methyl)ureido)phenyl)cyclobutyl)carbamate

-

4M HCl in 1,4-Dioxane

-

Anhydrous Diethyl Ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected intermediate from Protocol 1 in a minimal amount of 1,4-Dioxane.

-

Add 4M HCl in 1,4-Dioxane (10 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the final product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final active inhibitor.

Visualizations

CSF-1R Signaling Pathway

Caption: CSF-1R Signaling Pathway.

Experimental Workflow for CSF-1R Inhibitor Synthesis

Caption: Synthetic workflow for a CSF-1R inhibitor.

This compound is a highly useful and versatile building block for the synthesis of novel drug candidates, particularly CSF-1R inhibitors. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery programs. The unique structural features of this building block offer the potential to develop next-generation kinase inhibitors with improved efficacy and pharmacokinetic properties.

Application Notes and Protocols: Facile Boc Deprotection of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate with Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability and straightforward removal under acidic conditions. This application note provides a detailed protocol for the efficient deprotection of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate using trifluoroacetic acid (TFA) to yield 1-(4-aminophenyl)cyclobutan-1-amine, a valuable building block in medicinal chemistry. This document outlines the reaction mechanism, a comprehensive experimental protocol, and representative data.

Introduction

The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in the development of pharmaceutical agents. The Boc protecting group offers robustness across a variety of reaction conditions and can be selectively cleaved under mild acidic conditions. Trifluoroacetic acid (TFA) is a widely used reagent for this transformation due to its efficacy and volatility, which simplifies product isolation.[1][2] The deprotection of this compound is a key step in synthesizing novel compounds for drug discovery programs.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage. The mechanism involves the following key steps:[3][4]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Carbocation Formation: The protonated intermediate fragments to form a stable tert-butyl cation and a carbamic acid derivative.

-

Decarboxylation: The unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.

-

Amine Salt Formation: The resulting free amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.

Experimental Protocols

This section details a standard protocol for the Boc deprotection of this compound.

Materials and Reagents

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.

-

Addition of TFA: Cool the solution to 0 °C in an ice bath. While stirring, add trifluoroacetic acid (TFA) dropwise. A common concentration range for TFA in DCM is 20-50% (v/v). For a standard reaction, a 1:1 mixture of TFA and DCM can be employed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.

-

Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide evolution will cause pressure buildup. Vent the separatory funnel frequently.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting 1-(4-aminophenyl)cyclobutan-1-amine can be further purified by column chromatography on silica gel or by crystallization if necessary.

Data Presentation

| Substrate (Analogous) | Reagents and Conditions | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| N-Boc-4-bromoaniline | 25% TFA in DCM, rt | 2 | >95 | >98 | Generic Protocol |

| tert-Butyl (4-aminophenyl)carbamate | 50% TFA in DCM, rt | 1 | ~98 | >97 | Generic Protocol |

| N-Boc-4-methoxyaniline | 20% TFA in DCM, 0 °C to rt | 3 | >95 | >98 | Generic Protocol |

Note: The data presented above is based on general protocols for similar substrates and should be used as a guideline. Actual yields and purity will vary depending on the specific reaction conditions and the nature of the substrate.

Safety Information

-

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood and wear appropriate PPE.

-

The neutralization step with sodium bicarbonate will produce carbon dioxide gas , which can cause a buildup of pressure in a sealed container. Ensure adequate venting.

Visualizations

Reaction Scheme

Caption: Chemical transformation during Boc deprotection.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Logical Relationship of Deprotection

Caption: Key stages of the Boc deprotection mechanism.

References

Application Notes and Protocols for Coupling Reactions with tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions involving tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate. This versatile building block, featuring a Boc-protected amine and a reactive aniline moiety, is valuable in the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail common coupling strategies, including amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, providing researchers with the necessary information to utilize this reagent effectively.

Application Notes

This compound serves as a key intermediate for introducing a 1-(Boc-aminocyclobutyl)phenyl moiety into a target molecule. The primary amino group on the phenyl ring is a versatile handle for a variety of chemical transformations.

-

Amide Coupling: The aniline amine can readily participate in amide bond formation with carboxylic acids. This is a widely used reaction in pharmaceutical chemistry to link molecular fragments. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt) are effective for this transformation. These reactions are typically high-yielding and tolerate a wide range of functional groups.[1][2]

-

Suzuki-Miyaura Cross-Coupling: While the primary amino group itself is not directly used in a standard Suzuki reaction, it can be converted to a halide or triflate to then participate in palladium-catalyzed cross-coupling with boronic acids or esters. More commonly, a derivative of this molecule where the amino group is replaced by a bromine or iodine atom would be used in Suzuki reactions to append the aminocyclobutyl-phenyl structure to another aromatic system. The Boc-protecting group is generally stable under these conditions.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the aniline nitrogen and an aryl or vinyl halide/triflate. This method is instrumental in the synthesis of diarylamines or more complex nitrogen-containing scaffolds. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and depends on the nature of the coupling partners.

Data Presentation

The following tables summarize typical reaction conditions and yields for coupling reactions analogous to those that can be performed with this compound.

Table 1: Amide Coupling with Substituted Carboxylic Acids (Analogous System) [1][2]

| Coupling Partner (Carboxylic Acid) | Coupling Reagents | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Fluorobenzoic acid | EDCI, HOBt | DIPEA | DMF | 0 to RT | 3.5 | 74 |

| 4-tert-Butylbenzoic acid | EDCI, HOBt | DIPEA | DMF | 0 to RT | 3.5 | 83 |

| 4-(1H-Indol-2-yl)butanoic acid | EDCI, HOBt | DIPEA | DMF | 0 to RT | 3.5 | 76 |

Table 2: Suzuki-Miyaura Cross-Coupling of an Analogous Aryl Carbamate

| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| (4-(Hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 50 | 73 |

Table 3: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) |

| Aryl Bromide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| Aryl Chloride | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 |